molecular formula C16H13NO2 B390869 5-methyl-N-(1-naphthyl)-2-furamide CAS No. 352338-07-9

5-methyl-N-(1-naphthyl)-2-furamide

Cat. No.: B390869
CAS No.: 352338-07-9
M. Wt: 251.28g/mol
InChI Key: KDLRGMXDIBLEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-N-(1-naphthyl)-2-furamide is a synthetic organic compound characterized by a furan ring substituted with a methyl group at the 5-position and an amide group at the 2-position, where the nitrogen atom is bonded to a 1-naphthyl moiety. The structure combines the electron-rich furan ring with the bulky aromatic naphthyl group, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

CAS No.

352338-07-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28g/mol

IUPAC Name

5-methyl-N-naphthalen-1-ylfuran-2-carboxamide

InChI

InChI=1S/C16H13NO2/c1-11-9-10-15(19-11)16(18)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,17,18)

InChI Key

KDLRGMXDIBLEQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC3=CC=CC=C32

solubility

25.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Lipophilicity

  • 5-Methyl-N-(1-naphthyl)-2-furamide : The naphthyl group likely increases lipophilicity, reducing aqueous solubility compared to polar analogs like Ranitidine derivatives.
  • 1-Naphthylthiourea (ANTU) : Moderately soluble in organic solvents; used as a rodenticide due to its acute toxicity in rodents .
  • Ranitidine Derivatives : Enhanced solubility via ionizable groups (e.g., amines) and salt forms (e.g., hemifumarate), making them suitable for pharmaceutical formulations .

Mechanistic Insights

  • Electron-Donating vs. In contrast, Ranitidine’s dimethylaminomethyl group introduces basicity, aiding in receptor binding .

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